(2-Amino-6-methylpyridin-4-yl)methanol
Description
(2-Amino-6-methylpyridin-4-yl)methanol is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molar mass of 138.17 g/mol . Its structure features a pyridine ring substituted with an amino group at position 2, a methyl group at position 6, and a hydroxymethyl group at position 4 (Figure 1).
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2-amino-6-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
RCONZKFCIVRDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methylpyridin-4-yl)methanol typically involves the reaction of 2-amino-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2-Amino-6-methylpyridine-4-carboxylic acid.
Reduction: 2-Amino-6-methylpyridine-4-methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-6-methylpyridin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Amino-6-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of (2-Amino-6-methylpyridin-4-yl)methanol can be contextualized by comparing it to pyridine and pyrimidine derivatives with analogous substituents. Below is a detailed analysis:
Pyridine-Based Amine Derivatives
Key Findings :
- Compound 33 (from ) demonstrates that alkylation at position 6 enhances bioactivity, suggesting that substituent bulkiness may influence target binding in medicinal applications .
Chlorinated and Substituted Pyridine Methanol Derivatives
Key Findings :
- The chloro substituent in this analog increases electrophilicity at position 2, making it reactive toward nucleophilic aromatic substitution—a property absent in the amino-substituted target compound .
- The dimethoxymethyl group introduces steric and electronic effects that could hinder rotational freedom compared to the simpler methyl group in this compound .
Pyrimidine and Complex Heterocyclic Analogues
Key Findings :
- Pyrimidine derivatives (e.g., ) exhibit enhanced π-π interactions due to planar structures, unlike pyridine-based compounds, which may prioritize hydrogen bonding .
- The hybrid structure in highlights how chloro and cyano groups can diversify reactivity, enabling applications in antimicrobial agents—a niche less explored for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
